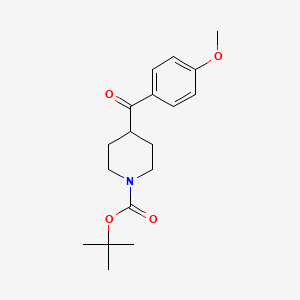

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)16(20)13-5-7-15(22-4)8-6-13/h5-8,14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVCFLXGRYUZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678117 | |

| Record name | tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856936-55-5 | |

| Record name | tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Introduction

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine core, a protected amine, and a substituted benzoyl group, makes it a versatile building block in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this molecule, delving into the mechanistic details, experimental protocols, and critical process considerations. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this key intermediate.

Two principal and commercially viable synthetic routes to tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate will be discussed in detail:

-

Pathway A: Friedel-Crafts Acylation of anisole with a suitably activated piperidine derivative.

-

Pathway B: Grignard Reaction involving the addition of a 4-methoxyphenyl magnesium halide to an N-Boc protected piperidine-4-carboxaldehyde or a related derivative.

Each pathway will be analyzed for its advantages, limitations, and practical applicability in both laboratory and process scale synthesis.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] In the context of synthesizing tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, this pathway involves the electrophilic aromatic substitution of anisole with an activated N-Boc-piperidine-4-carboxylic acid derivative, typically the acid chloride.

Mechanistic Rationale

The reaction proceeds via the generation of a highly electrophilic acylium ion from the N-Boc-isonipecotoyl chloride upon treatment with a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2] Anisole, being an electron-rich aromatic compound due to the electron-donating methoxy group, readily undergoes electrophilic attack by the acylium ion.[3] The methoxy group is an ortho, para-director, leading to the formation of both ortho and para substituted products.[4][5] However, due to steric hindrance, the para isomer, 4-methoxyacetophenone, is the major product.[3]

Experimental Workflow: Friedel-Crafts Acylation

Sources

An In-depth Technical Guide to Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but also actionable insights into its synthesis, reactivity, and applications, grounded in established scientific principles.

Chemical Identity and Molecular Structure

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a disubstituted piperidine derivative. The core structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a 4-methoxybenzoyl group. The Boc protecting group is a common feature in organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules, due to its stability under a wide range of conditions and its facile removal under acidic conditions. The 4-methoxybenzoyl moiety introduces an aromatic ketone functionality, providing a versatile handle for further chemical modifications.

Molecular Formula: C₁₈H₂₅NO₄

Molecular Weight: 319.40 g/mol

CAS Number: 856936-55-5[1]

Synonyms:

-

1-Boc-4-(4-methoxybenzoyl)piperidine

-

tert-Butyl 4-(p-anisoyl)piperidine-1-carboxylate

The structural arrangement of this molecule, combining a protected piperidine scaffold with an activated aromatic ketone, makes it a valuable intermediate in the synthesis of a diverse array of biologically active compounds. Piperidine moieties are prevalent in many classes of drugs, and their strategic functionalization is a cornerstone of modern drug discovery.

Table 1: Key Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate |

| Molecular Formula | C₁₈H₂₅NO₄ |

| Molecular Weight | 319.40 g/mol |

| CAS Number | 856936-55-5 |

digraph "Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext];// Atom coordinates (approximate) N1 [pos="0,0!", label="N"]; C2 [pos="-1.2,0.6!", label="C"]; C3 [pos="-1.2,2.1!", label="C"]; C4 [pos="0,2.7!", label="C"]; C5 [pos="1.2,2.1!", label="C"]; C6 [pos="1.2,0.6!", label="C"];

C7 [pos="0,-1.5!", label="C"]; O8 [pos="1.2,-2.1!", label="O"]; O9 [pos="-1.2,-2.1!", label="O"]; C10 [pos="1.2,-3.6!", label="C"]; C11 [pos="0.6,-4.8!", label="C"]; C12 [pos="2.4,-3.6!", label="C"]; C13 [pos="0.6,-2.4!", label="C"]; // This is a dummy atom for positioning

C14 [pos="0,4.2!", label="C"]; O15 [pos="-0.9,4.8!", label="O"]; C16 [pos="1.2,4.8!", label="C"]; C17 [pos="2.4,4.2!", label="C"]; C18 [pos="3.6,4.8!", label="C"]; C19 [pos="3.6,6.0!", label="C"]; C20 [pos="2.4,6.6!", label="C"]; C21 [pos="1.2,6.0!", label="C"];

O22 [pos="4.8,4.2!", label="O"]; C23 [pos="6.0,4.8!", label="C"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

N1 -- C7; C7 -- O8 [style=double]; C7 -- O9; O9 -- C10; C10 -- C11; C10 -- C12; C10 -- C13; // Dummy bond for positioning

C4 -- C14; C14 -- O15 [style=double]; C14 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C16;

C18 -- O22; O22 -- C23;

// Atom labels N1 [label="N"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="CH"]; C5 [label="CH₂"]; C6 [label="CH₂"];

C7 [label="C"]; O8 [label="O"]; O9 [label="O"]; C10 [label="C(CH₃)₃"];

C14 [label="C"]; O15 [label="O"];

O22 [label="O"]; C23 [label="CH₃"]; }

Figure 1. Chemical structure of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

Physical and Chemical Properties

Understanding the physical properties of a compound is critical for its handling, storage, and application in synthetic protocols. The following table summarizes the available data for tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 450.4 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 226.2 ± 25.9 °C | [1] |

Note: These values are predicted and should be used as a guideline. Experimental verification is recommended.

The high boiling and flash points suggest that the compound is a stable, non-volatile solid at room temperature. Its predicted density is slightly higher than water.

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-8.0 ppm), corresponding to the ortho and meta protons of the 4-methoxyphenyl group. The protons ortho to the carbonyl group will be downfield due to its electron-withdrawing effect.

-

Piperidine Protons: A series of multiplets in the region of δ 1.5-4.2 ppm. The protons on the carbons adjacent to the nitrogen will be shifted downfield. The proton at the C4 position will likely appear as a multiplet.

-

Methoxy Protons: A sharp singlet around δ 3.8 ppm, corresponding to the three protons of the methoxy group.

-

Boc Protons: A characteristic sharp singlet at approximately δ 1.45 ppm, integrating to nine protons.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region, one for the ketone (around δ 195-205 ppm) and one for the carbamate (around δ 155 ppm).

-

Aromatic Carbons: Signals in the aromatic region (δ 110-165 ppm).

-

Piperidine Carbons: Signals in the aliphatic region (δ 25-50 ppm).

-

Boc Carbons: A signal for the quaternary carbon at around δ 80 ppm and a signal for the methyl carbons at around δ 28 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretching (Ketone): A strong absorption band around 1670-1690 cm⁻¹, characteristic of an aryl ketone.

-

C=O Stretching (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.

-

C-N Stretching: A band in the region of 1200-1300 cm⁻¹.

-

C-O-C Stretching (Ether): Bands in the region of 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C-H Stretching (Aliphatic and Aromatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 319.18).

-

Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺), the Boc group ([M-101]⁺), and cleavage of the piperidine ring.

Reactivity and Synthetic Applications

The reactivity of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is dictated by its three main functional groups: the Boc-protected amine, the aryl ketone, and the piperidine ring.

4.1 Boc Group Reactivity

The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines. It is stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent, to yield the free piperidine. This orthogonality makes it highly valuable in multi-step syntheses.

Figure 2. General scheme for the deprotection of the Boc group.

4.2 Ketone Reactivity

The ketone functionality can undergo a variety of transformations, including:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: The ketone can be converted to an amine via reductive amination, reacting with an amine in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the ketone to an alkene.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone will form a tertiary alcohol.

4.3 Aromatic Ring Reactivity

The 4-methoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing group. However, the presence of the ketone can influence the regioselectivity of such reactions.

4.4 Applications in Drug Discovery

Piperidine derivatives are integral components of numerous pharmaceuticals due to their ability to interact with biological targets. Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The ability to deprotect the piperidine nitrogen allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis Protocol

A common and logical approach for the synthesis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is through a Friedel-Crafts acylation reaction. This involves the reaction of a suitable N-Boc-piperidine derivative with an activated 4-methoxybenzoic acid derivative in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation

The synthesis can be envisioned as the acylation of anisole with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride.

Figure 3. Proposed workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Exemplary)

This is a generalized protocol based on standard Friedel-Crafts acylation procedures and should be optimized for specific laboratory conditions.

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or IR spectroscopy by the disappearance of the carboxylic acid).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Part B: Friedel-Crafts Acylation

-

In a separate, flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM.

-

Cool the suspension to 0 °C.

-

Dissolve the crude acid chloride from Part A and anisole in anhydrous DCM and add this solution to the dropping funnel.

-

Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0 °C. The reaction is exothermic and careful control of the addition rate is crucial.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, and then let it warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This should be done in a fume hood with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst (AlCl₃) and the acid chloride, deactivating them.

-

Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.

-

Low-Temperature Addition: The reaction is exothermic, and low temperatures are necessary to control the reaction rate, prevent side reactions, and avoid decomposition of the reactants and products.

-

Acidic Workup: The addition of HCl and ice is to quench the reaction by hydrolyzing the aluminum chloride complex with the ketone product and to dissolve the resulting aluminum salts in the aqueous layer.

-

Bicarbonate Wash: This step is to neutralize any remaining acidic components in the organic layer.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is not widely available, general precautions for handling similar chemical compounds should be followed. The safety of this compound has not been fully evaluated.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]

-

Contact: Avoid direct contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.

-

Ingestion/Inhalation: Avoid ingestion and inhalation. If accidental ingestion or inhalation occurs, seek immediate medical attention.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The reagents used in the synthesis, particularly aluminum chloride and thionyl chloride/oxalyl chloride, are corrosive and react violently with water. Extreme caution should be exercised when handling these materials.

Conclusion

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its structural features, including a readily deprotectable piperidine nitrogen and a modifiable aryl ketone, provide multiple avenues for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective use in a research and development setting. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to leverage its potential in the discovery of novel therapeutic agents.

References

-

BIOSYNCE. Tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate CAS 856936-55-5. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a benzoyl moiety at the 4-position of the piperidine ring, as seen in tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, creates a key building block for accessing a diverse range of chemical entities with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable yet readily cleavable handle, allowing for further synthetic manipulations. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important, albeit specialized, chemical intermediate. While a specific CAS number for this exact compound is not readily found in major databases, its synthesis and utility can be inferred from established chemical principles and the extensive literature on related compounds.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is essential for its effective use in synthesis and drug design.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₈H₂₅NO₄ | Provides the elemental composition. |

| Molecular Weight | 319.40 g/mol | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 55.5 Ų | Affects membrane permeability and oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | ~3.5-4.0 | Indicates lipophilicity, impacting solubility and binding. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donors can enhance membrane crossing. |

| Hydrogen Bond Acceptors | 4 | The carbonyl and methoxy oxygens can interact with biological targets. |

The structure combines a flexible piperidine core with a rigid aromatic benzoyl group. The methoxy substituent on the phenyl ring can influence electronic properties and metabolic stability, and may participate in key binding interactions with target proteins.

Proposed Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate can be achieved through several reliable synthetic routes. A common and efficient method involves the Friedel-Crafts acylation of anisole with a suitable piperidine-derived acylating agent.

Experimental Protocol: Friedel-Crafts Acylation Route

This protocol outlines a robust method for the preparation of the title compound.

Materials:

-

tert-Butyl 4-(chloroformyl)piperidine-1-carboxylate

-

Anisole

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) followed by aluminum chloride (AlCl₃) (1.2 equivalents) at 0 °C (ice bath).

-

Addition of Reactants: Slowly add a solution of tert-butyl 4-(chloroformyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM to the stirred suspension. After 15 minutes, add anisole (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM and flame-dried glassware is critical as aluminum chloride is highly water-sensitive.

-

Lewis Acid Catalyst: Aluminum chloride acts as a Lewis acid to activate the acyl chloride for electrophilic aromatic substitution.

-

Controlled Addition at Low Temperature: The dropwise addition of reactants at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Aqueous Work-up: The acidic work-up protonates any remaining aluminum species, allowing for their removal into the aqueous phase. The bicarbonate wash neutralizes any remaining acid.

Visualizing the Synthetic Workflow

Synthetic workflow for tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns for the protons and carbons of the piperidine ring, the benzoyl group, and the Boc protecting group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will provide the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl groups (ketone and carbamate) and the C-O stretches of the methoxy and ester groups.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities. The piperidine and benzoyl moieties can be further functionalized to explore structure-activity relationships (SAR).

Deprotection and Further Functionalization

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free secondary amine. This amine can then be subjected to a variety of chemical transformations, including:

-

Reductive Amination: To introduce substituents on the piperidine nitrogen.

-

Amide Coupling: To form amides with various carboxylic acids.

-

Sulfonylation: To form sulfonamides.

Potential Therapeutic Targets

The structural motif of a 4-benzoylpiperidine is present in a number of biologically active compounds. Depending on the further modifications, derivatives of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate could be investigated as potential modulators of:

-

G-Protein Coupled Receptors (GPCRs): Many GPCR ligands contain aromatic and basic nitrogenous scaffolds.

-

Ion Channels: The piperidine ring can serve as a scaffold to position functional groups that interact with ion channel pores.

-

Enzymes: The benzoyl moiety can act as a key binding element in the active site of various enzymes. For instance, similar piperidine-containing structures are found in kinase inhibitors.

Illustrative Signaling Pathway Involvement

Derivatives of this compound could potentially modulate signaling pathways implicated in various diseases. For example, as a hypothetical kinase inhibitor, it could interfere with a cancer-related signaling cascade.

Hypothetical inhibition of a signaling pathway by a derivative.

Conclusion

tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and its structure allows for a wide range of chemical modifications. By leveraging the principles of rational drug design and established synthetic methodologies, researchers can utilize this intermediate to develop novel therapeutic agents targeting a variety of diseases. The insights provided in this guide aim to facilitate the effective use of this compound in the ongoing quest for new and improved medicines.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

A Comprehensive Guide to the Structural Elucidation of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

This technical guide provides an in-depth analysis of the methodologies and data interpretation required for the complete structural elucidation of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] The piperidine moiety is a prevalent scaffold in a wide range of pharmaceuticals, making the precise determination of its derivatives' structures a critical aspect of research and quality control.[1][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction to the Target Molecule

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and a 4-methoxybenzoyl substituent at the 4-position of the piperidine ring. The accurate confirmation of this structure is paramount for its intended applications, as even minor structural variations can lead to significant changes in biological activity.

The structure of the target molecule is as follows:

Strategic Approach to Structure Elucidation

A multi-technique analytical approach is essential for the unambiguous structural confirmation of organic molecules. This guide will detail the application and interpretation of the following core analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

The synergy of these methods provides a self-validating system, ensuring the highest level of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Interpretation and Key Insights: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Expected ¹H NMR Data for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 | Doublet | 2H | Ar-H (ortho to C=O) | Protons on the aromatic ring ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. |

| ~6.9 | Doublet | 2H | Ar-H (meta to C=O) | Protons on the aromatic ring meta to the carbonyl group and ortho to the electron-donating methoxy group are more shielded. |

| ~3.8 | Singlet | 3H | -OCH₃ | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |

| ~4.1 | Broad Multiplet | 2H | Piperidine H (axial, adjacent to N) | The protons on the carbons adjacent to the nitrogen are deshielded. The broadness is due to restricted rotation and conformational exchange. |

| ~2.9 | Broad Multiplet | 2H | Piperidine H (equatorial, adjacent to N) | Similar to the axial protons but may appear at a slightly different chemical shift. |

| ~3.2 | Multiplet | 1H | Piperidine H (at C4) | This proton is adjacent to the benzoyl group and will be deshielded. |

| ~1.8 | Multiplet | 2H | Piperidine H (axial, at C3 and C5) | Protons on the piperidine ring further from the electron-withdrawing groups. |

| ~1.6 | Multiplet | 2H | Piperidine H (equatorial, at C3 and C5) | Similar to the axial protons at these positions. |

| 1.45 | Singlet | 9H | tert-butyl (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Key Insights: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Table 2: Expected ¹³C NMR Data for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C=O (ketone) | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |

| ~163 | Ar-C (para to C=O) | The aromatic carbon attached to the electron-donating methoxy group. |

| ~155 | C=O (carbamate) | The carbonyl carbon of the Boc protecting group. |

| ~130 | Ar-C (ortho to C=O) | Aromatic carbons adjacent to the carbonyl group. |

| ~129 | Ar-C (ipso) | The aromatic carbon directly attached to the piperidine ring. |

| ~113 | Ar-C (meta to C=O) | Aromatic carbons meta to the carbonyl group. |

| ~80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~55 | -OCH₃ | The carbon of the methoxy group. |

| ~45 | Piperidine C (at C4) | The carbon bearing the benzoyl substituent. |

| ~43 | Piperidine C (at C2 and C6) | Carbons adjacent to the nitrogen atom. |

| ~29 | Piperidine C (at C3 and C5) | The remaining carbons of the piperidine ring. |

| ~28 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Experimental Protocol: Mass spectrometry is performed by introducing a small amount of the sample into the instrument, where it is ionized. Electrospray ionization (ESI) is a common technique for this type of molecule. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Interpretation and Key Insights: The primary role of mass spectrometry in this context is to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

Expected Molecular Ion: For C₁₈H₂₅NO₄, the expected monoisotopic mass is approximately 319.1783 g/mol . In ESI-MS, the molecule is often observed as the protonated species [M+H]⁺ at m/z ≈ 320.1856 or as a sodium adduct [M+Na]⁺ at m/z ≈ 342.1675.

Fragmentation Analysis: The fragmentation pattern can provide further structural information. Key expected fragments include:

-

Loss of the tert-butyl group (-57 Da)

-

Loss of the Boc group (-101 Da)

-

Cleavage of the bond between the piperidine ring and the benzoyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol: A small amount of the sample is analyzed using an FT-IR spectrometer. The sample can be prepared as a thin film on a salt plate or mixed with KBr to form a pellet.

Data Interpretation and Key Insights: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption frequencies.

Table 3: Key IR Absorption Bands for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1685 | C=O (ketone) | Stretch |

| ~1695 | C=O (carbamate) | Stretch |

| ~1600, ~1510 | C=C (aromatic) | Stretch |

| ~1250 | C-O (ether) | Stretch |

| ~1170 | C-N (carbamate) | Stretch |

| ~2970 | C-H (alkane) | Stretch |

The presence of two distinct carbonyl peaks is a strong indicator of the ketone and carbamate functional groups.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of the analytical process, demonstrating how the data from each technique contributes to the final structural confirmation.

Caption: Workflow for the structural elucidation of the target molecule.

Conclusion

The structural elucidation of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is achieved through a coordinated application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing and integrating the data from these methods, a definitive and trustworthy structural assignment can be made, which is a critical step in the advancement of research and development in the pharmaceutical sciences.

References

- Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

- Rubiralta, M., Giralt, E., & Diez, A. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.

- Saeed, S., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.

- Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

- El-Guourrami, O., et al. (2021). Synthesis, Structural elucidation, Antioxidant Activity of new Phenolic Derivatives containing Piperidine Moiety: Experimental and theoretical investigations. ResearchGate.

- Szymański, P., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

- International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023).

Sources

- 1. benchchem.com [benchchem.com]

- 2. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental chemical properties, a robust and detailed protocol for its synthesis via Friedel-Crafts acylation, and a thorough examination of its structural characterization using spectroscopic methods. Furthermore, this guide will highlight its significance and application as a versatile intermediate in the development of complex, biologically active molecules for the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable synthetic intermediate.

Core Chemical Properties and Data

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a 4-methoxybenzoyl moiety. The Boc group provides a crucial element of orthogonal protection, allowing for selective chemical manipulation at other sites of the molecule before its facile removal under acidic conditions. The methoxy-substituted benzoyl group is a common pharmacophore and a versatile handle for further synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₄ | [1][2][3] |

| Molecular Weight | 319.40 g/mol | [1][2] |

| CAS Number | 856936-55-5 | [1][2][3] |

| IUPAC Name | tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate | |

| Appearance | Expected to be a white to pale-yellow solid | |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct method for forming the C-C bond between the piperidine and the anisole-derived moiety.[2][4]

Proposed Synthetic Pathway

The overall synthetic strategy involves two main stages: the preparation of the acylating agent, N-Boc-piperidine-4-carbonyl chloride, from its corresponding carboxylic acid, followed by the Lewis acid-catalyzed acylation of anisole.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, suspend 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 M).

-

Cool the suspension to 0 °C using an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise to the suspension over 30 minutes. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation with Anisole

-

In a separate flame-dried, three-necked round-bottom flask under argon, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (approx. 3 M).[5]

-

Cool the suspension to 0 °C.

-

Dissolve the crude tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

-

Stir the mixture for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Add anisole (1.1 eq) dissolved in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

Mechanism of Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4][5] The Lewis acid (AlCl₃) activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-director, with the para-product being sterically favored.[6] A final deprotonation step restores the aromaticity of the ring, yielding the final product.

Caption: Simplified mechanism of Friedel-Crafts acylation.

Structural Elucidation and Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.9-7.9 ppm). The protons ortho to the carbonyl group will be downfield (δ ~7.8 ppm, d, J ≈ 8.8 Hz, 2H), and the protons ortho to the methoxy group will be upfield (δ ~6.9 ppm, d, J ≈ 8.8 Hz, 2H).

-

Piperidine Protons: A complex series of multiplets is expected between δ 1.5 and 4.2 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will show broad signals due to the conformational flexibility and the influence of the Boc group. The proton at position 4 (methine proton) will be a multiplet around δ 3.2-3.5 ppm.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm (3H).

-

Boc Protons: A characteristic sharp singlet at approximately δ 1.45 ppm (9H).

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two signals are expected in the downfield region: the ketone carbonyl at ~δ 198 ppm and the carbamate carbonyl of the Boc group at ~δ 154 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 113 and 164 ppm. The carbon bearing the methoxy group will be the most upfield-shifted among the oxygenated carbons.

-

Piperidine Carbons: Signals for the five distinct piperidine carbons will appear in the range of δ 28-50 ppm.

-

Boc Carbons: A signal for the quaternary carbon of the tert-butyl group at ~δ 80 ppm and a signal for the three methyl carbons at ~δ 28 ppm.

-

-

Mass Spectrometry (MS):

-

ESI-MS (+ve mode): The expected molecular ion peak would be [M+H]⁺ at m/z 320.4. Another common adduct would be [M+Na]⁺ at m/z 342.4. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

-

Applications in Medicinal Chemistry and Drug Development

The structural features of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate make it a highly valuable intermediate in the synthesis of pharmaceutical agents. The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved drugs.

-

Scaffold for Kinase Inhibitors: The 4-acylpiperidine motif is a common core structure in various kinase inhibitors. The ketone functionality can be further elaborated, for instance, through reductive amination or conversion to a heterocyclic ring, to introduce diversity and target specific interactions within the ATP-binding pocket of kinases.

-

Intermediate for CNS Agents: Piperidine derivatives frequently exhibit activity in the central nervous system (CNS). This building block can serve as a precursor for compounds targeting GPCRs, ion channels, or transporters.

While this specific intermediate is not directly linked to a marketed drug in the available literature, its substructures are prevalent in patented compounds. For example, similar N-Boc-4-substituted piperidines are crucial for synthesizing intermediates for drugs like Vandetanib, an anticancer agent.[7][8]

Safety and Handling

As with all laboratory chemicals, tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Toxicity: While specific toxicity data is not available, compounds with similar structures may cause skin and eye irritation.[9]

References

-

Friedel-Crafts Acylation of Anisole. (2006). CHE 171 Laboratory Report. Available at: [Link]

-

University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Land of Chemistry. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Available at: [Link]

-

PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. Available at: [Link]

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Key Pharmaceutical Building Block: Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate stands as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural architecture, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a 4-methoxybenzoyl moiety, makes it a versatile scaffold in medicinal chemistry. The precise characterization of this compound is paramount to ensure the integrity and purity of subsequent drug candidates. This guide provides a comprehensive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that defines the molecular identity of this key building block. The interpretation of this data is presented from the perspective of a senior application scientist, offering insights into the causality behind the observed spectral features and establishing a self-validating system of protocols for its characterization.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The molecule consists of a central piperidine ring, with the nitrogen atom incorporated into a Boc protecting group. At the 4-position of the piperidine ring, a benzoyl group is attached, which is further substituted with a methoxy group at the para-position of the benzene ring.

Caption: Molecular structure of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of the title compound was recorded on a 500 MHz instrument in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Data for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.93 | d, J = 8.9 Hz | 2H | Ar-H (ortho to C=O) |

| 6.95 | d, J = 8.9 Hz | 2H | Ar-H (meta to C=O) |

| 4.17 | br s | 2H | Piperidine-H (axial, C2/C6) |

| 3.87 | s | 3H | OCH₃ |

| 3.32 | tt, J = 11.1, 3.7 Hz | 1H | Piperidine-H (C4) |

| 2.89 | br s | 2H | Piperidine-H (equatorial, C2/C6) |

| 1.85 | m | 2H | Piperidine-H (axial, C3/C5) |

| 1.67 | m | 2H | Piperidine-H (equatorial, C3/C5) |

| 1.47 | s | 9H | C(CH₃)₃ |

Interpretation and Causality:

-

Aromatic Region (δ 6.5-8.0 ppm): The two doublets at 7.93 and 6.95 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the protons at 7.93 ppm is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group. The protons at 6.95 ppm are shifted upfield due to the electron-donating effect of the methoxy group.

-

Piperidine Ring Protons (δ 1.5-4.2 ppm): The broad signals for the piperidine protons are a result of the conformational flexibility of the ring and the rotational barrier of the N-Boc group. The protons on the carbons adjacent to the nitrogen (C2 and C6) are split into broad singlets at 4.17 and 2.89 ppm, representing the axial and equatorial protons, respectively. The methine proton at C4 (3.32 ppm) appears as a triplet of triplets due to coupling with the adjacent methylene protons.

-

Methoxy and Boc Protons (δ 3.87 and 1.47 ppm): The sharp singlet at 3.87 ppm integrating to three protons is unequivocally assigned to the methoxy group. The intense singlet at 1.47 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environment. The spectrum was recorded at 125 MHz in CDCl₃.[1]

Table 2: ¹³C NMR Data for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate [1]

| Chemical Shift (δ, ppm) | Assignment |

| 201.07 | C=O (ketone) |

| 163.69 | Ar-C (para to C=O) |

| 154.85 | C=O (Boc) |

| 130.82 | Ar-C (ortho to C=O) |

| 128.82 | Ar-C (ipso to C=O) |

| 113.97 | Ar-C (meta to C=O) |

| 79.74 | C(CH₃)₃ |

| 55.61 | OCH₃ |

| 45.41 | Piperidine-C4 |

| 43.5 (br) | Piperidine-C2/C6 |

| 28.58 | C(CH₃)₃ |

| 28.5 (br) | Piperidine-C3/C5 |

Interpretation and Causality:

-

Carbonyl Carbons: The two distinct carbonyl signals at 201.07 ppm and 154.85 ppm correspond to the ketone and the carbamate of the Boc group, respectively. The downfield shift of the ketonic carbonyl is expected.

-

Aromatic Carbons: The signals in the aromatic region (113-164 ppm) are consistent with a para-substituted benzene ring. The carbon bearing the methoxy group (163.69 ppm) is the most downfield due to the strong deshielding effect.

-

Piperidine and Boc Carbons: The signal at 79.74 ppm is characteristic of the quaternary carbon of the tert-butyl group. The piperidine carbons show broad signals due to conformational exchange. The signal at 45.41 ppm is assigned to the C4 carbon attached to the benzoyl group. The intense signal at 28.58 ppm is from the three equivalent methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate was recorded as a thin film.[1]

Table 3: Key IR Absorptions for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975, 2929, 2857 | Strong | C-H stretching (aliphatic) |

| 1683 | Strong, sharp | C=O stretching (aromatic ketone) |

| 1603 | Medium | C=C stretching (aromatic) |

| 1420 | Medium | C-H bending (CH₂) |

| 1365 | Medium | C-H bending (tert-butyl) |

| 1256 | Strong | C-O stretching (aryl ether) |

| 1166 | Strong | C-O stretching (carbamate) |

Interpretation and Causality:

-

Carbonyl Stretching: The most prominent peak in the spectrum is the strong, sharp absorption at 1683 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic ketone. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretching: The strong absorptions between 2857 and 2975 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic protons in the piperidine ring and the Boc group.

-

Aromatic and Ether Linkages: The absorption at 1603 cm⁻¹ is indicative of the C=C stretching of the aromatic ring. The strong band at 1256 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretching vibration.

-

Carbamate Group: The strong absorption at 1166 cm⁻¹ is attributed to the C-O stretching of the carbamate functionality in the Boc group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The HRMS data for the title compound was obtained using Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer.[1]

Table 4: High-Resolution Mass Spectrometry Data [1]

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 356.1832 | 356.1836 |

Interpretation and Causality:

The observed mass corresponds to the sodium adduct of the molecule ([M+Na]⁺). The excellent agreement between the calculated and found m/z values confirms the elemental composition of C₁₈H₂₅NO₄. This data provides a high degree of confidence in the identity of the synthesized compound.

Experimental Protocols

The following is a representative synthetic procedure for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, which also serves as a protocol for generating a sample for the spectroscopic analyses described above.[1]

Diagram of the Synthetic Workflow:

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of the solubility characteristics of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document offers both a theoretical framework and practical methodologies for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of this compound, explore the principles governing its solubility, and provide detailed protocols for its empirical determination in common laboratory solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a drug candidate to be effective, it must first be in solution to be absorbed and reach its biological target. Poor solubility can lead to low bioavailability, erratic dosing responses, and ultimately, the failure of a promising therapeutic agent. Therefore, a thorough understanding and characterization of the solubility of a compound like Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is not merely a perfunctory step but a crucial element of risk mitigation in the drug development pipeline.

This guide is structured to provide a holistic understanding of the solubility of this specific piperidine derivative. We will begin by examining its molecular structure and key physicochemical properties that influence its solubility. Subsequently, we will explore the theoretical underpinnings of solubility, focusing on the interplay of polarity, hydrogen bonding, and solvent effects. The core of this document is dedicated to providing robust, step-by-step protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Molecular Structure:

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

-

Prepare a 10 mM stock solution of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate in 100% DMSO.

-

Dispense 98 µL of phosphate-buffered saline (PBS), pH 7.4, into the wells of a clear 96-well microplate.

-

Add 2 µL of the 10 mM stock solution to the first well. This creates a starting concentration of 200 µM with 2% DMSO.

-

Perform serial dilutions down the plate to create a range of concentrations.

-

Seal the plate and shake for 2 hours at room temperature.

-

Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength of 620 nm with a plate reader.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity/absorbance is observed compared to a blank (buffer with 2% DMSO).

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility determination. [1] Principle: An excess of the solid compound is equilibrated with the solvent over an extended period. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.

Experimental Workflow:

Caption: Workflow for the thermodynamic solubility assay.

Step-by-Step Protocol:

-

Add an excess amount (e.g., 1-2 mg) of solid Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate to a small glass vial.

-

Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker or rotator. Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

Carefully filter the suspension through a 0.45 µm syringe filter to remove the undissolved solid. It is crucial to avoid any carryover of solid particles.

-

Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 2: Solubility of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate in Common Laboratory Solvents

| Solvent Class | Solvent | Solubility (µg/mL) | Method |

| Polar Protic | Water (pH 7.4) | To be determined | Thermodynamic |

| Methanol | To be determined | Thermodynamic | |

| Ethanol | To be determined | Thermodynamic | |

| Polar Aprotic | DMSO | To be determined | Thermodynamic |

| DMF | To be determined | Thermodynamic | |

| Acetonitrile | To be determined | Thermodynamic | |

| Acetone | To be determined | Thermodynamic | |

| Non-polar | Dichloromethane | To be determined | Thermodynamic |

| Toluene | To be determined | Thermodynamic | |

| Hexane | To be determined | Thermodynamic | |

| Aqueous Buffer | PBS (pH 7.4) | To be determined | Kinetic |

Interpretation of Results:

The quantitative data from these experiments will provide a comprehensive solubility profile for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate. This information is invaluable for:

-

Informing formulation development: Selecting appropriate solvent systems for in vivo studies.

-

Guiding medicinal chemistry efforts: Understanding structure-solubility relationships to design next-generation compounds with improved properties.

-

Ensuring the quality of in vitro assay data: Preventing compound precipitation in biological assays, which can lead to erroneous results.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate. By combining a theoretical understanding of its physicochemical properties with robust experimental protocols, researchers can generate the critical data needed to advance their drug discovery and development programs. A thorough characterization of solubility is a non-negotiable step in the journey from a promising molecule to a viable therapeutic.

References

-

PubChem. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Capot Chemical. MSDS of tert-butyl4-(4-(methoxycarbony)piperidine-1-car-1carboxylate. [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PubMed. In vitro solubility assays in drug discovery. National Center for Biotechnology Information. [Link]

Sources

The Piperidine Scaffold: A Technical Guide to Its Diverse Biological Activities in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and a vast array of biologically active natural products underscores its status as a "privileged structure" in drug design.[1][2] This in-depth technical guide provides a comprehensive exploration of the significant biological activities of piperidine derivatives, with a focused lens on their anticancer, neuroprotective, antiviral, and antimicrobial properties. We will delve into the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and provide visual representations of relevant biological pathways and experimental workflows to empower researchers in the ongoing quest for novel therapeutics.

The Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry

The versatility of the piperidine scaffold lies in its conformational flexibility and the ability to be readily functionalized, allowing for the precise spatial orientation of various pharmacophoric groups.[2] This adaptability enables piperidine derivatives to interact with a wide range of biological targets with high affinity and specificity. The introduction of chiral centers further expands its chemical space, significantly influencing druggability by enhancing biological activity, selectivity, and pharmacokinetic properties while potentially reducing toxicity.[3][4]

Our exploration begins with a general overview of the drug discovery workflow for piperidine derivatives, from initial synthesis to in vivo evaluation.

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral components of numerous anticancer agents, exerting their effects through diverse mechanisms such as inducing apoptosis, inhibiting cell cycle progression, and disrupting key signaling pathways.[2][5]

Mechanisms of Anticancer Action

Piperidine derivatives have been shown to target various hallmarks of cancer. For instance, some derivatives induce apoptosis by increasing the generation of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity and the release of cytochrome C.[5] This triggers a cascade of caspase activation (caspase-3, -8, and -9), ultimately leading to programmed cell death.[5] Furthermore, many piperidine compounds modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the balance towards cell death.[5][6]

Certain derivatives also exhibit potent anti-proliferative activity by arresting the cell cycle at different phases, such as G0/G1 or G2/M.[5][6] One notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]

Caption: Mechanism of action for Compound 17a, a potent anticancer piperidine derivative.[6][7]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several promising piperidine derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values serve as quantitative measures of their potency.[2]

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |

| Compound 17a | PC3 | Prostate | 0.81 | [7] |

| MGC803 | Gastric | 1.09 | [2] | |

| MCF-7 | Breast | 1.30 | [2] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[2]

Neuroprotective Effects of Piperidine Derivatives

Piperidine-containing compounds have shown significant promise in the treatment of neurodegenerative diseases and ischemic stroke.[8][9]

Mechanisms of Neuroprotection

The neuroprotective effects of piperidine derivatives are often attributed to their ability to mitigate excitotoxicity, oxidative stress, and neuroinflammation. For instance, some derivatives can protect neuronal cells from L-glutamic acid-induced injury.[8][10] The piperine derivative HJ105 has been shown to exert neuroprotective effects by decreasing apoptosis, oxidative stress, and neuroinflammation, partly through the Keap1-Nrf2-TXNIP axis.[11]

In Vitro and In Vivo Efficacy

Several novel piperidine urea derivatives have been synthesized and evaluated for their neuroprotective properties.[8][9] Compound A10, for example, demonstrated superior protective activity against L-glutamic acid-induced injury in SH-SY5Y cells compared to the parent compound, Fenazinel.[8][10] In in vivo models of middle cerebral artery occlusion (MCAO) in rats, compound A10 significantly reduced the cerebral infarction area in a dose-dependent manner.[10]

| Compound | In Vitro Activity (10 µmol/L, % survival rate) | In Vivo Activity (MCAO model) | Cardiotoxicity (hERG IC50) | Reference |

| Fenazinel | - | Good neuroprotection | 8.64 µmol/L | [8] |

| A10 | 61.54% | Significant reduction in infarct area | > 40 µmol/L | [8][10] |

Experimental Protocol: MCAO Rat Model of Ischemic Stroke

-

Animal Preparation: Anesthetize adult male Sprague-Dawley rats and maintain their body temperature at 37°C.

-

Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a 2-hour occlusion, withdraw the monofilament to allow for reperfusion.

-

Drug Administration: Administer the test compound (e.g., compound A10) intravenously or intraperitoneally at different doses.

-

Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-reperfusion.

-

Infarct Volume Measurement: Sacrifice the animals and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Antiviral Activity of Piperidine Scaffolds

The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with various stages of the viral life cycle.[2][12]

Targeting Viral Replication

Piperidine derivatives have demonstrated activity against a range of viruses, including HIV and influenza.[12][13] For instance, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have shown remarkable anti-HIV-1 potencies in cellular assays.[12] One compound, FZJ13, displayed anti-HIV-1 activity comparable to the established drug 3TC.[12] Another compound from the same series, FZJ05, exhibited significant potency against influenza A/H1N1.[12] Time-of-addition experiments suggest that some piperidine derivatives interfere with the early to middle stages of influenza virus replication.[14]

Quantitative Antiviral Data

| Compound | Virus | Cell Line | EC50 | Reference |

| FZJ13 | HIV-1 | - | Comparable to 3TC | [12] |

| FZJ05 | Influenza A/H1N1 | MDCK | Lower than ribavirin, amantadine, and rimantadine | [12] |

| 11e | Influenza virus (various strains) | - | As low as 0.05 µM | [14] |

Antimicrobial (Antibacterial and Antifungal) Activities

Piperidine derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity.[15][16]

Spectrum of Antimicrobial Action